[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide hydrobromide

Nitric Oxide Synthase Inhibition Isothiourea SAR Tetrahydrofuran Pharmacophore

[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide hydrobromide (CAS 21878-05-7) is an S-substituted isothiourea derivative bearing a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group on the sulfur atom, supplied as the hydrobromide salt with a molecular formula of C₆H₁₃BrN₂OS and a molecular weight of 241.15 g/mol. The compound belongs to the well-characterized class of S-alkylisothioureas, which are established competitive inhibitors of nitric oxide synthase (NOS) isoforms, acting at the L-arginine binding site.

Molecular Formula C6H13BrN2OS
Molecular Weight 241.15 g/mol
CAS No. 21878-05-7
Cat. No. B6349895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide hydrobromide
CAS21878-05-7
Molecular FormulaC6H13BrN2OS
Molecular Weight241.15 g/mol
Structural Identifiers
SMILESC1CC(OC1)CSC(=N)N.Br
InChIInChI=1S/C6H12N2OS.BrH/c7-6(8)10-4-5-2-1-3-9-5;/h5H,1-4H2,(H3,7,8);1H
InChIKeyFFVVJIISNDVVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide Hydrobromide (CAS 21878-05-7): Structural Identity and Compound-Class Baseline for Procurement Decisions


[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide hydrobromide (CAS 21878-05-7) is an S-substituted isothiourea derivative bearing a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group on the sulfur atom, supplied as the hydrobromide salt with a molecular formula of C₆H₁₃BrN₂OS and a molecular weight of 241.15 g/mol . The compound belongs to the well-characterized class of S-alkylisothioureas, which are established competitive inhibitors of nitric oxide synthase (NOS) isoforms, acting at the L-arginine binding site [1]. Its IUPAC name, oxolan-2-ylmethyl carbamimidothioate hydrobromide, reflects the carbamimidothioate (isothiourea) pharmacophore linked to a cyclic ether moiety—a structural feature that distinguishes it from simpler alkyl-chain isothiourea analogs such as S-methylisothiourea (MITU) and S-ethylisothiourea (EITU) [2].

Why Generic Interchange of S-Substituted Isothioureas Carries Quantifiable Risk in NOS-Targeted Research


Within the S-alkylisothiourea class, NOS inhibitory potency drops sharply when the S-alkyl side chain exceeds two carbon atoms in length—S-ethylisothiourea (EITU) exhibits an EC₅₀ of approximately 10 μM for NO production inhibition in RAW 264.7 macrophages, while larger or more polar substituents can reduce activity by orders of magnitude [1]. Additionally, the presence of a hydrogen-bond-capable heterocycle such as tetrahydrofuran introduces altered solubility, steric bulk, and electronic properties relative to simple alkyl analogs, directly impacting isoform selectivity, cell permeability, and off-target binding profiles [2]. Therefore, substituting CAS 21878-05-7 with S-methylisothiourea (MITU, Ki ~120 μM for NOS) or S-(2-aminoethyl)isothiourea (AEITU, Ki 0.59–2.1 μM across isoforms) without confirmatory head-to-head data risks introducing uncontrolled variables in any NOS inhibition assay or in vivo model [3].

[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide Hydrobromide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Tetrahydrofuran-Containing S-Isothiourea Versus Linear Alkyl Isothioureas

CAS 21878-05-7 incorporates a cyclic ether (oxolan-2-ylmethyl) substituent at the sulfur atom, whereas the most extensively characterized reference compounds—S-methylisothiourea (MITU), S-ethylisothiourea (EITU), and S-(2-aminoethyl)isothiourea (AEITU)—bear linear alkyl chains. Published isothiourea SAR demonstrates that NOS inhibitory activity is acutely sensitive to S-substituent steric and electronic properties, with potency declining sharply for substituents exceeding two carbon atoms in length [1]. The tetrahydrofuran ring introduces a hydrogen-bond acceptor (ether oxygen) and conformational constraint absent in MITU or EITU, which is predicted to alter both binding pose within the NOS active site and physicochemical properties such as logP and aqueous solubility [2]. However, no published head-to-head NOS inhibition data for CAS 21878-05-7 versus MITU, EITU, or AEITU were identified in the accessible literature as of the search date.

Nitric Oxide Synthase Inhibition Isothiourea SAR Tetrahydrofuran Pharmacophore

Salt Form Differentiation: Hydrobromide Salt Versus Hemisulfate and Dihydrobromide Forms of Reference Inhibitors

CAS 21878-05-7 is supplied as the monohydrobromide salt (one HBr per molecule; MW 241.15 g/mol), whereas S-methylisothiourea is commonly available as the hemisulfate salt and S-(2-aminoethyl)isothiourea as the dihydrobromide salt [1]. Counterion identity directly influences aqueous solubility, hygroscopicity, and the molar equivalent of active free base delivered per gram of salt. For instance, S-methylisothiourea hemisulfate delivers 1 mol of active isothiourea per 0.5 mol sulfate, while CAS 21878-05-7 delivers equimolar active species per bromide . Although no published solubility data for CAS 21878-05-7 were located, the hydrobromide salt form is generally associated with higher aqueous solubility than the corresponding sulfate for nitrogenous bases [2].

Salt Form Selection Aqueous Solubility NOS Inhibitor Formulation

Purity and Procurement Specification Benchmarking Against Catalog Standards

Commercially, CAS 21878-05-7 is available at certified purities of ≥95% (ChemeGen, CM558578) and ≥98% (Leyan, 1197007), with pricing structures scaled for 1 g, 2 g, 5 g, and 10 g quantities . In contrast, the widely used reference inhibitor S-(2-aminoethyl)isothiourea dihydrobromide (AEITU) is typically supplied at ≥97% purity by major vendors, while S-methylisothiourea hemisulfate is offered at ≥98% . The purity bracket of CAS 21878-05-7 (95–98%) is thus comparable to, though at the lower bound slightly below, established NOS inhibitor standards—a factor that should be accounted for in quantitative pharmacology by applying purity correction to all IC₅₀/Ki calculations.

Compound Purity Procurement Specification Research Chemical Quality

[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide Hydrobromide: Evidence-Backed Application Scenarios for Scientific Selection


Exploratory Nitric Oxide Synthase Structure-Activity Relationship (SAR) Studies

Researchers expanding the SAR landscape of S-substituted isothioureas as NOS inhibitors may employ CAS 21878-05-7 as a sterically and electronically unique probe. The tetrahydrofuran ring introduces a conformationally constrained, hydrogen-bond-accepting S-substituent not represented in commercially available reference panels (MITU, EITU, AEITU). The compound allows interrogation of whether a cyclic ether moiety can engage polar residues in the NOS substrate-access channel, building on the binding-mode insights from bulky isothiourea crystal structures [1]. Procurement of this single compound can thus diversify a screening library without synthesizing a custom series.

Salt Form and Solubility Optimization in In Vitro Assay Development

When solubility-limited NOS inhibition assays require a hydrobromide salt that differs from the hemisulfate (MITU) or dihydrobromide (AEITU) forms commonly employed, CAS 21878-05-7 provides a monohydrobromide alternative with a calculated ~66.5% active free base content by weight . This counterion selection may be advantageous in buffer systems where sulfate ions interfere with downstream detection (e.g., barium-based NO metabolite assays) or where bromide is the preferred inert counterion.

Physicochemical Property Screening for CNS-Penetrant NOS Inhibitor Candidates

Because the oxolan-2-ylmethyl group is predicted to reduce lipophilicity (clogP) relative to alkyl isothioureas while introducing conformational constraint, CAS 21878-05-7 may serve as a tool compound to test the hypothesis that cyclic-ether S-substituents improve CNS MPO scores or reduce plasma protein binding compared to linear-chain analogs. These physicochemical differentiations are directly relevant to neuroscience-focused NOS inhibitor programs targeting neuronal NOS (nNOS) for indications such as cerebral ischemia or chronic pain, where brain penetration is a prerequisite [2].

Method Development for Isothiourea Quantification and Purity Verification

The structural novelty of the oxolan-2-ylmethyl group, combined with the defined purity range (95–98%) of commercial batches, makes CAS 21878-05-7 a practical candidate for developing and validating HPLC, LC-MS, or quantitative NMR methods for isothiourea analysis. Unlike MITU or AEITU—which have extensive published analytical protocols—this compound challenges analytical chemists to resolve the tetrahydrofuran-ring-containing species from potential synthetic impurities, thereby advancing method robustness for the broader carbamimidothioate class.

Quote Request

Request a Quote for [(Oxolan-2-ylmethyl)sulfanyl]methanimidamide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.